

# Application Notes and Protocols for In Vivo Studies with Dasotraline (SEP-225289)

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## Compound of Interest

1-(3-

Compound Name: *(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride*

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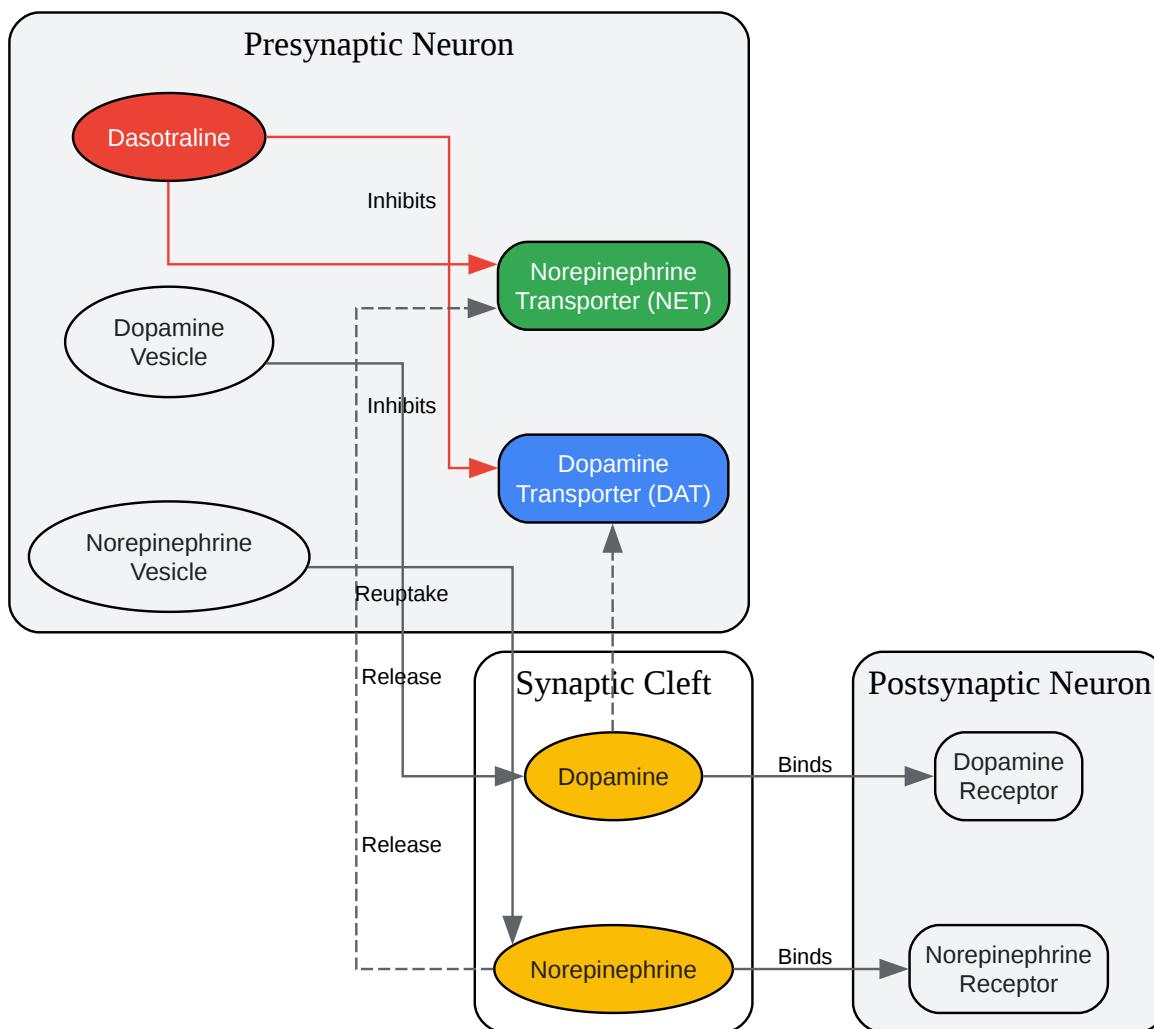
## Introduction: Understanding Dasotraline

Dasotraline, also known as **1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride** or SEP-225289, is a novel triple reuptake inhibitor with a distinct pharmacological profile.<sup>[1][2]</sup> It primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a lesser affinity for the serotonin transporter (SERT).<sup>[3][4][5]</sup> This unique mechanism of action, combined with its slow absorption and long elimination half-life, has positioned it as a candidate for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).<sup>[2][6]</sup>

In vitro studies have established the inhibitory potency of dasotraline at the human dopamine, norepinephrine, and serotonin transporters, with IC<sub>50</sub> values of approximately 3 nM, 4 nM, and 15 nM, respectively.<sup>[4][7]</sup> However, in vivo investigations reveal a more pronounced effect on dopamine and norepinephrine systems compared to the serotonergic system.<sup>[1][3][4][5]</sup> These application notes provide detailed protocols for key in vivo studies to further elucidate the pharmacological effects of dasotraline.

## Mechanism of Action: A Visual Representation

The primary mechanism of dasotraline involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions. This modulation of monoaminergic neurotransmission is believed to underlie its therapeutic effects.



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Caption: Dasotraline inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.

## Quantitative In Vivo Data Summary

The following tables summarize key quantitative data from preclinical and clinical in vivo studies with dasotraline.

Table 1: Transporter Occupancy Data

Species	Method	Transporter	TO50 (50% Occupancy)	Reference
Mouse	Ex Vivo	DAT	32 ng/mL (plasma)	[4][7]
Mouse	Ex Vivo	NET	109 ng/mL (plasma)	[4][7]
Mouse	Ex Vivo	SERT	276 ng/mL (plasma)	[4][7]
Baboon	SPECT Imaging	DAT	87% occupancy at 0.2 mg/kg IV	[4][7]
Baboon	SPECT Imaging	NET	~20% occupancy at 0.2 mg/kg IV	[4][7]
Baboon	SPECT Imaging	SERT	~20% occupancy at 0.2 mg/kg IV	[4][7]
Human	PET Imaging	DAT	33% at 8 mg, 44% at 12 mg, 49% at 16 mg	[1][8][9]
Human	PET Imaging	SERT	2% at 8 mg, 9% at 12 mg, 14% at 16 mg	[1][8][9]

Table 2: Human PET Study Dosing and Plasma Levels

Dose (Oral)	Mean DAT Occupancy	Mean SERT Occupancy	Mean Plasma Concentration (ng/mL)	Reference
8 mg	33% $\pm$ 11%	2% $\pm$ 13%	~4.5	[1][8][9]
12 mg	44% $\pm$ 4%	9% $\pm$ 10%	~7.0	[1][8][9]
16 mg	49% $\pm$ 7%	14% $\pm$ 15%	~9.5	[1][8][9]

## Detailed In Vivo Experimental Protocols

### Protocol 1: Ex Vivo Dopamine and Norepinephrine Transporter Occupancy in Mice

This protocol details a method to determine the ex vivo occupancy of DAT and NET in the mouse brain following systemic administration of dasotraline.

**Rationale:** This ex vivo binding assay provides a quantitative measure of the engagement of dasotraline with its primary targets in the central nervous system.

#### Materials:

- Dasotraline hydrochloride
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Radioligand for DAT (e.g., [<sup>3</sup>H]WIN 35,428)
- Radioligand for NET (e.g., [<sup>3</sup>H]nisoxetine)
- Male C57BL/6 mice (8-10 weeks old)
- Brain tissue homogenizer
- Centrifuge
- Scintillation counter and vials

- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

**Procedure:**

- Drug Preparation and Administration:

- Prepare a solution of dasotraline hydrochloride in the chosen vehicle at the desired concentrations.
  - Administer dasotraline or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

- Tissue Collection:

- At a predetermined time point post-administration (e.g., 1, 2, 4, or 24 hours), euthanize the mice by cervical dislocation or CO<sub>2</sub> asphyxiation followed by decapitation.
  - Rapidly dissect the brain and isolate the striatum (for DAT) and frontal cortex (for NET) on an ice-cold plate.

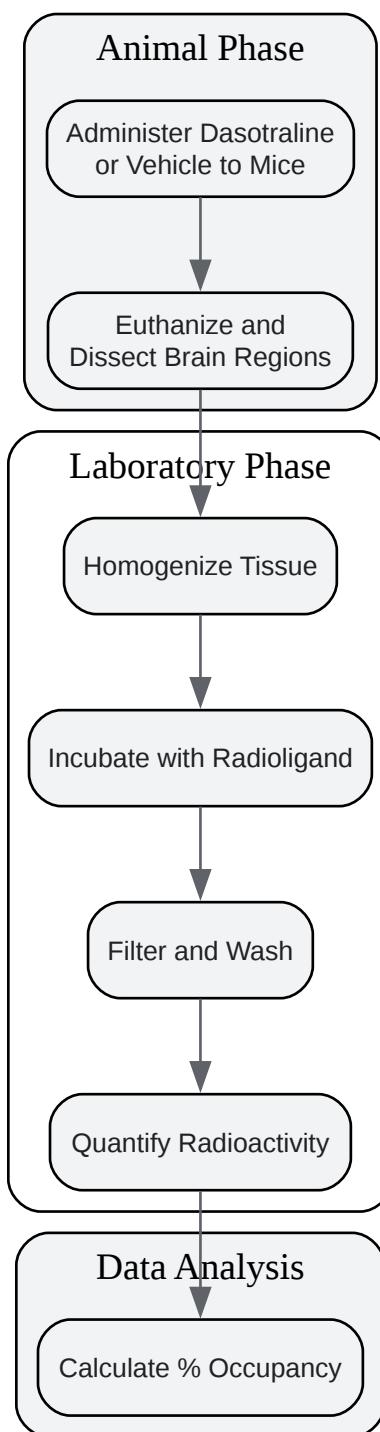
- Tissue Homogenization:

- Homogenize the brain regions in 20 volumes of ice-cold binding buffer.
  - Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
  - Resuspend the pellet in fresh binding buffer.

- Radioligand Binding Assay:

- In triplicate, incubate a portion of the brain homogenate with the appropriate radioligand at a concentration near its K<sub>d</sub> value.
  - For non-specific binding determination, include a parallel set of tubes with an excess of a competing ligand (e.g., 10 µM GBR 12909 for DAT, 1 µM desipramine for NET).
  - Incubate at room temperature for 60 minutes.

- Assay Termination and Quantification:
  - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
  - Wash the filters three times with ice-cold binding buffer.
  - Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Determine the percent occupancy for each dasotraline-treated animal relative to the vehicle-treated control group using the formula: % Occupancy =  $(1 - (\text{Specific Binding}_\text{drug} / \text{Specific Binding}_\text{vehicle})) * 100$



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Caption: Workflow for ex vivo transporter occupancy studies in mice.

## Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the prefrontal cortex and striatum of freely moving rats following dasotraline administration.

**Rationale:** This technique allows for the direct assessment of the neurochemical effects of dasotraline in specific brain regions, providing a dynamic measure of its target engagement.[\[1\]](#) [\[7\]](#)[\[10\]](#)

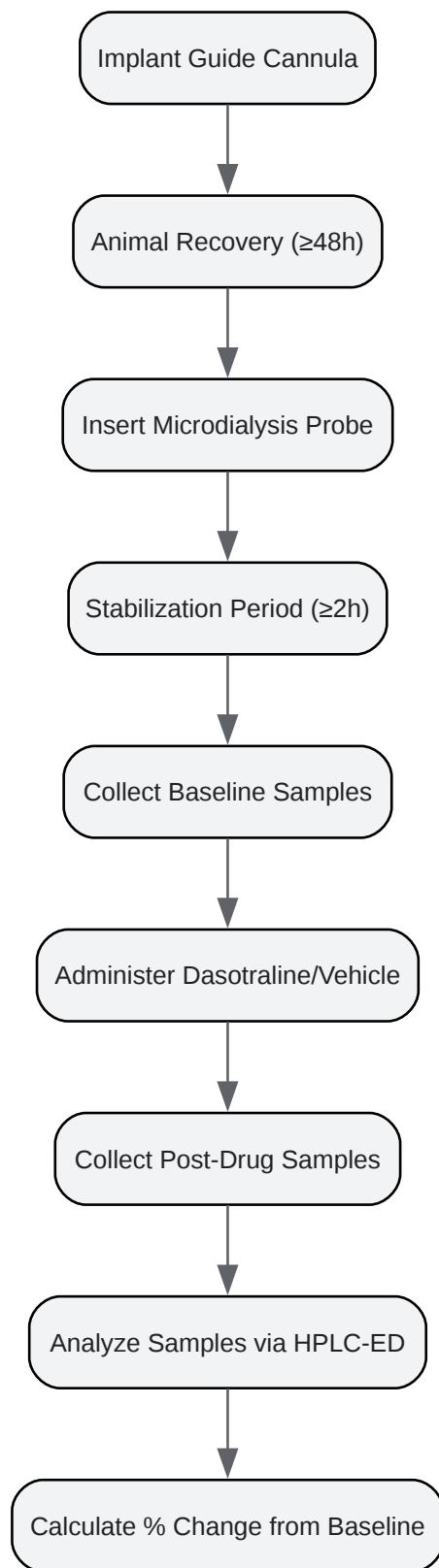
#### Materials:

- Dasotraline hydrochloride
- Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
- Male Sprague-Dawley rats (250-300 g)
- Stereotaxic apparatus
- Microdialysis probes (e.g., 2-4 mm membrane length)
- Syringe pump and liquid switch
- Fraction collector
- HPLC system with electrochemical detection
- Artificial cerebrospinal fluid (aCSF)

#### Procedure:

- **Surgical Implantation of Guide Cannula:**
  - Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
  - Secure the animal in a stereotaxic frame.
  - Implant a guide cannula targeted to the desired brain region (e.g., medial prefrontal cortex or striatum). Secure the cannula to the skull with dental cement.

- Allow the animal to recover for at least 48 hours.
- Microdialysis Probe Insertion and Perfusion:
  - On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
  - Connect the probe to a syringe pump and begin perfusion with aCSF at a flow rate of 1-2  $\mu$ L/min.
  - Allow for a stabilization period of at least 2 hours.
- Baseline Sample Collection:
  - Collect dialysate samples every 10-20 minutes into vials containing an antioxidant (e.g., perchloric acid).
  - Collect at least three stable baseline samples before drug administration.
- Dasotraline Administration and Sample Collection:
  - Administer dasotraline or vehicle (i.p. or s.c.).
  - Continue collecting dialysate samples for at least 4 hours post-administration.
- Neurotransmitter Analysis:
  - Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
- Data Analysis:
  - Quantify the neurotransmitter concentrations in each sample.
  - Express the post-drug levels as a percentage of the average baseline concentration.



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Caption: In vivo microdialysis workflow for neurotransmitter analysis.

## Protocol 3: PET/SPECT Imaging for Transporter Occupancy in Non-Human Primates

This protocol outlines a general procedure for assessing DAT and NET occupancy in non-human primates using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

**Rationale:** PET and SPECT imaging provide a non-invasive method to quantify transporter occupancy in the living brain, offering high translational value to human studies.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

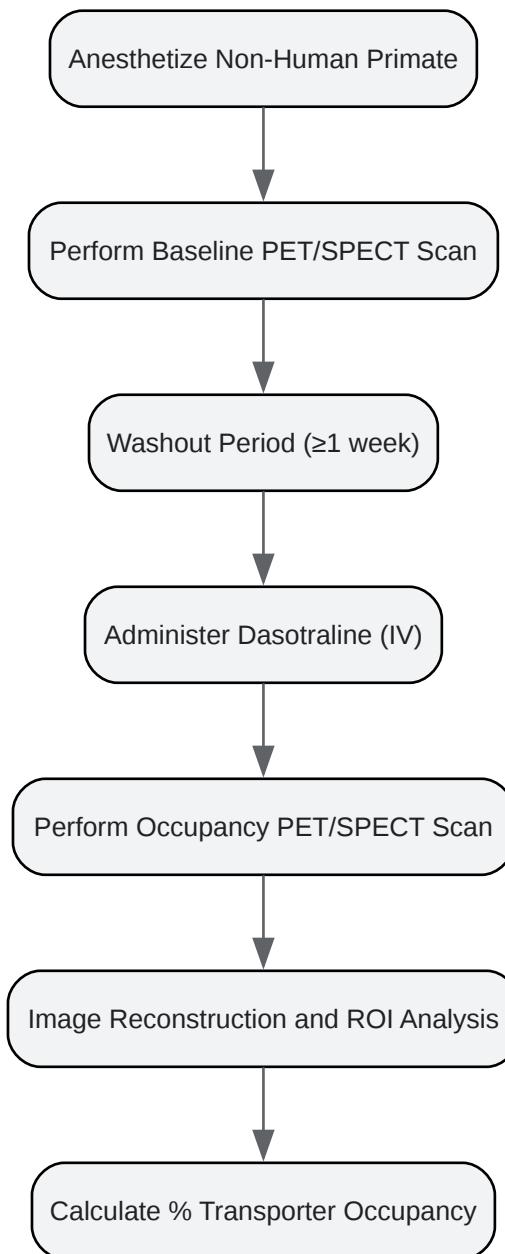
### Materials:

- Dasotraline hydrochloride formulated for intravenous administration (e.g., in 100 mM acetate buffer pH 4.5 with 20% hydroxypropyl- $\beta$ -cyclodextrin).[\[14\]](#)
- PET or SPECT radiotracer for DAT (e.g.,  $[^{11}\text{C}]$ PE2I,  $[^{18}\text{F}]$ FE-PE2I) or NET.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Non-human primates (e.g., baboons, rhesus macaques)
- PET or SPECT scanner
- Anesthesia (e.g., isoflurane)
- Arterial line for blood sampling (optional, for kinetic modeling)

### Procedure:

- Animal Preparation:
  - Fast the animal overnight.
  - Anesthetize the primate and maintain anesthesia throughout the scan.
  - Position the animal in the scanner with the head securely fixed.
  - If required, insert an arterial line for blood sampling.
- Baseline Scan:

- Administer a bolus injection of the radiotracer.
- Acquire dynamic scan data for 90-120 minutes.
- Dasotraline Administration:
  - A washout period of at least one week should be allowed between the baseline and the drug challenge scan.
  - On the day of the occupancy scan, administer dasotraline intravenously at the desired dose (e.g., 0.2 mg/kg).[3][4][5]
- Occupancy Scan:
  - At a specified time after dasotraline administration, perform a second PET/SPECT scan following the same procedure as the baseline scan.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic scan data.
  - Define regions of interest (ROIs) on the images (e.g., striatum, cerebellum).
  - Calculate the binding potential (BP\_ND) or distribution volume ratio (DVR) for the baseline and occupancy scans.
- Data Analysis:
  - Calculate the percent occupancy using the formula: % Occupancy =  $(1 - (BP\_ND\_occupancy / BP\_ND\_baseline)) * 100$

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Caption: Workflow for PET/SPECT transporter occupancy studies in non-human primates.

## Ethical Considerations and Animal Welfare

All *in vivo* studies must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[15] Proper animal handling, minimization of pain and distress, and appropriate use of anesthesia and analgesia are paramount.[15]

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